molecular formula C21H35NO3 B601845 芬戈莫德杂质 13 CAS No. 882691-14-7

芬戈莫德杂质 13

货号: B601845
CAS 编号: 882691-14-7
分子量: 349.51
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fingolimod Impurity 13 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of pharmaceutical formulations.

科学研究应用

Drug Quality Assessment

Fingolimod Impurity 13 serves as a critical marker in assessing the quality of fingolimod formulations. Studies have shown that nonproprietary variants of fingolimod often contain higher levels of impurities, including Fingolimod Impurity 13, which can exceed acceptable limits by significant margins. For instance, research indicated that up to 100% of tested nonproprietary variants were out-of-specification regarding impurities, including heavy metals and unspecified contaminants . This highlights the importance of stringent quality control measures in the production of fingolimod to ensure patient safety.

Pharmacological Research

Research into fingolimod and its impurities has revealed insights into their pharmacological properties. Fingolimod acts on sphingosine-1-phosphate receptors, modulating immune responses and potentially influencing various disease pathways beyond multiple sclerosis. Fingolimod Impurity 13 may play a role in understanding the pharmacodynamics of fingolimod as it interacts with these receptors . Experimental studies have suggested that fingolimod and its derivatives could have therapeutic effects in conditions such as Alzheimer’s disease and cancer, indicating a broader application for fingolimod-related compounds .

Stability Studies

The stability of fingolimod formulations is crucial for ensuring their therapeutic effectiveness. Fingolimod Impurity 13 is often analyzed during stability testing to determine its impact on the overall stability profile of the drug. High-performance liquid chromatography (HPLC) methods have been developed to quantify this impurity alongside other related substances, providing essential data for regulatory submissions and quality assurance . The detection limits for various impurities, including Fingolimod Impurity 13, are critical for establishing acceptable thresholds in pharmaceutical formulations.

Regulatory Considerations

Regulatory bodies emphasize the need for comprehensive impurity profiling in drug development. The presence of Fingolimod Impurity 13 necessitates thorough evaluation during the approval process for both proprietary and nonproprietary formulations. Studies have highlighted that many nonproprietary versions lack adequate bioequivalence data or risk management plans, raising concerns about their safety profiles . This underscores the importance of rigorous testing and documentation to meet regulatory standards.

Clinical Implications

The clinical implications of Fingolimod Impurity 13 extend to patient outcomes. Variability in impurity levels can affect treatment efficacy and safety, leading to potential adverse effects or reduced therapeutic benefits. A systematic review indicated that while fingolimod generally improves clinical outcomes in multiple sclerosis patients, variations in formulation quality could influence these results . Continuous monitoring and research into impurities like Fingolimod Impurity 13 are essential for optimizing treatment protocols.

作用机制

Target of Action

Fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) on lymphocytes, which are a type of blood cell involved in the immune system . The active metabolite of Fingolimod, known as Fingolimod-phosphate, binds to these receptors .

Mode of Action

Fingolimod acts by modulating the sphingosine 1-phosphate receptors. Once lymphocytes have bound to Fingolimod, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This prevents the lymphocytes from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It is a structural analogue of sphingosine and undergoes phosphorylation by sphingosine kinase 2 to form Fingolimod phosphate . This compound then binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and Fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod has several molecular and cellular effects. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) . Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Action Environment

The action, efficacy, and stability of Fingolimod can be influenced by various environmental factors. For instance, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex or ethnicity on the pharmacokinetics of Fingolimod have been observed .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 13 typically involves a multi-step synthetic process. One common method starts with m-bromophenylethyl alcohol as the initial raw material. The process involves four main steps:

    Step 1: The initial raw material undergoes a reaction with a suitable reagent to form an intermediate compound.

    Step 2: The intermediate compound is then subjected to further chemical reactions, including oxidation and substitution, to form another intermediate.

    Step 3: This intermediate is then reacted with imidazole, triphenylphosphine, and iodine in anhydrous tetrahydrofuran at low temperatures, followed by gradual heating to room temperature.

    Step 4: The final product, Fingolimod Impurity 13, is obtained through purification by column chromatography.

Industrial Production Methods: In industrial settings, the production of Fingolimod Impurity 13 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of the impurity from the main product .

化学反应分析

Types of Reactions: Fingolimod Impurity 13 can undergo various chemical reactions, including:

    Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The impurity can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

相似化合物的比较

  • Fingolimod Hexyl Homolog
  • Fingolimod Heptyl Homolog
  • Fingolimod Nonyl Homolog
  • Fingolimod Decyl Homolog
  • 3-Phenethyl Fingolimod Analog
  • 2-Phenethyl Fingolimod Analog

Comparison: Fingolimod Impurity 13 is unique in its specific chemical structure and formation pathway. While other similar compounds share structural similarities, they differ in their side chains and functional groups. These differences can lead to variations in their chemical properties, biological activities, and potential impurities formed during synthesis .

生物活性

Fingolimod Impurity 13 is a byproduct formed during the synthesis of the immunomodulating drug fingolimod, which is primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of this impurity is crucial for assessing its potential effects on pharmacological outcomes and safety profiles.

Fingolimod itself acts as a sphingosine 1-phosphate (S1P) receptor modulator. It binds to S1P receptors, particularly S1PR1, S1PR3, S1PR4, and S1PR5, leading to receptor internalization and subsequent lymphocyte retention in lymph nodes. This action reduces circulating lymphocyte levels and limits inflammatory responses in conditions like MS . The specific biological activity of Fingolimod Impurity 13, however, requires further elucidation as it may differ from that of the parent compound.

Fingolimod Impurity 13 can undergo various chemical reactions:

  • Oxidation : It can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction can occur with sodium borohydride or lithium aluminum hydride.
  • Substitution : It may participate in nucleophilic or electrophilic substitution reactions depending on the reagents used.

These reactions suggest that Fingolimod Impurity 13 has a versatile chemical nature, which could influence its biological interactions.

In Vitro Studies

Research into the biological activity of Fingolimod Impurity 13 has been limited. However, studies on fingolimod indicate that its pharmacokinetics and mechanism of action could provide insights into the impurity's potential effects. For instance, fingolimod is phosphorylated by sphingosine kinase 2 to form Fingolimod phosphate, the active metabolite responsible for its therapeutic effects .

Case Studies

While specific case studies focusing solely on Fingolimod Impurity 13 are scarce, insights can be drawn from broader clinical observations involving fingolimod:

  • Long-term Efficacy : A study indicated that long-term treatment with fingolimod significantly reduced annualized relapse rates (ARR) in MS patients compared to interferon treatments. Patients switching from interferons to fingolimod showed a notable decrease in disease activity .
  • Safety Profile : The safety profile of fingolimod includes risks such as bradycardia and infections. Monitoring for side effects like macular edema is essential due to potential vision complications associated with its use .

Comparative Analysis Table

Parameter Fingolimod Fingolimod Impurity 13
Mechanism of Action S1P receptor modulationUnknown; requires further study
Pharmacokinetics High oral bioavailabilityNot established
Biological Activity Reduces lymphocyte circulationNot well characterized
Common Reactions Lymphopenia, bradycardiaOxidation, reduction, substitution
Safety Profile Infections, macular edemaUnknown; potential implications

属性

CAS 编号

882691-14-7

分子式

C21H35NO3

分子量

349.51

外观

White Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

Benzenebutanoic acid, α-​amino-​α-​(hydroxymethyl)​-​4-​octyl-​, ethyl ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。